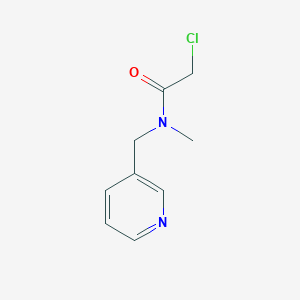

2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide

Vue d'ensemble

Description

2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chlorine atom, a methyl group, and a pyridin-3-ylmethyl group attached to the acetamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide typically involves the reaction of 2-chloroacetyl chloride with N-methyl-N-pyridin-3-ylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. Continuous flow reactors and automated systems are often employed to maintain consistency and quality in the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can substitute the chlorine atom.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted acetamides.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have shown that compounds similar to 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide exhibit significant anticancer properties. For instance, derivatives containing pyridine structures have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 cells. These studies indicate that certain derivatives can induce apoptosis selectively in cancer cells while sparing normal cells, showcasing a promising therapeutic potential for targeting specific cancer types .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on carbonic anhydrase (CA) enzymes, particularly CA IX, which is overexpressed in several tumors. In vitro assays demonstrated that certain derivatives displayed potent inhibition of CA IX with IC50 values in the low nanomolar range. This inhibition is crucial as it can disrupt tumor growth and metastasis, making these compounds valuable in cancer therapy .

Pest Control

The compound has been explored as a potential biocide for controlling agricultural pests. Patents have been filed describing its use as a pest repellent or attractant, highlighting its effectiveness against specific animal parasitic pests and agricultural pests. The structural characteristics of the compound contribute to its efficacy in pest management strategies, providing an environmentally friendly alternative to traditional pesticides .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical pathways involving pyridine derivatives and acetamide groups. Recent advancements in synthetic methodologies have enabled the development of more efficient routes that minimize the use of hazardous reagents while maximizing yield .

Mechanistic Insights

Understanding the mechanism of action for compounds like this compound is essential for optimizing their biological activity. Studies utilizing molecular docking simulations have provided insights into the binding interactions between these compounds and their biological targets, allowing for rational design of more potent derivatives .

Data Tables

| Application Area | Compound Activity | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MDA-MB-231 | |

| Enzyme Inhibition | Inhibits CA IX (IC50 10.93–25.06 nM) | |

| Pest Control | Effective against agricultural pests |

Case Study: Anticancer Efficacy

A study conducted on a series of pyridine-based compounds demonstrated that one derivative of this compound showed a remarkable selectivity index against breast cancer cell lines compared to normal cells, indicating its potential as a targeted therapy.

Case Study: Agricultural Application

In agricultural trials, formulations containing this compound were tested against common pests such as aphids and caterpillars. Results indicated significant reductions in pest populations without adversely affecting beneficial insects, supporting its use as a sustainable pest management tool.

Mécanisme D'action

The mechanism by which 2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is similar to other acetamide derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

N-methyl-N-pyridin-3-ylmethyl-acetamide: Lacks the chlorine atom.

2-chloro-N-pyridin-3-ylmethyl-acetamide: Lacks the methyl group.

N-methyl-N-pyridin-2-ylmethyl-acetamide: Different pyridine ring position.

Activité Biologique

2-Chloro-N-methyl-N-pyridin-3-ylmethyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a chloroacetamide structure characterized by the presence of a chloro group attached to an acetamide functional group, along with a pyridine ring. Its molecular formula is , which contributes to its reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets, functioning as an inhibitor or modulator of various enzymes or receptors. The detailed mechanisms are still under investigation, but preliminary studies suggest it may affect several biochemical pathways critical for cellular functions .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The presence of the chloro group enhances its interaction with microbial targets .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer models. For example, derivatives have been reported to exhibit selective toxicity against cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent studies include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide | Similar structure with different pyridine substitution | Antimicrobial and anticancer properties |

| 2-Chloro-N-(pyridin-2-yl)acetamide | Lacks methyl group; simpler structure | Antimicrobial activity |

| N-(pyridin-2-ylmethyl)acetamide | No chlorine; only acetamide functionality | Moderate antibacterial properties |

The unique substitution pattern of this compound enhances its efficacy compared to structurally similar compounds .

Case Studies

- Anticancer Efficacy : A study involving derivatives of this compound demonstrated potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line, with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil. The compound exhibited a nearly 20-fold selectivity for cancer cells over non-cancerous cells, indicating its potential as a targeted therapy .

- Antimicrobial Testing : In vitro tests revealed that the compound displayed excellent antibacterial activity against various strains, showcasing its potential as a therapeutic agent in infectious diseases .

Propriétés

IUPAC Name |

2-chloro-N-methyl-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(9(13)5-10)7-8-3-2-4-11-6-8/h2-4,6H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVUFLLGHOONMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=CC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.